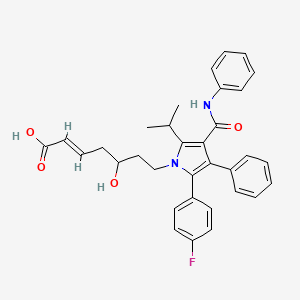
(2E)-2,3-Dehydroxy Atorvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2,3-二脱羟基阿托伐他汀是阿托伐他汀的衍生物,阿托伐他汀是一种知名的他汀类药物,用于降低血脂水平并降低心血管疾病的风险。 阿托伐他汀通过抑制 HMG-CoA 还原酶发挥作用,该酶在胆固醇生物合成中起着至关重要的作用 。(2E)-2,3-二脱羟基阿托伐他汀的修饰涉及去除 2 位和 3 位的羟基,这可能会改变其化学性质和生物活性。
准备方法
合成路线和反应条件
(2E)-2,3-二脱羟基阿托伐他汀的合成可以通过多种合成路线实现。 一种常见的方法涉及使用高速振动研磨条件,这是一种对传统溶液反应的环保替代方案 。 反应通常涉及在无水丙酮中使用碘化钠,然后进行水解脱保护和内酯化以得到所需的化合物 .
工业生产方法
(2E)-2,3-二脱羟基阿托伐他汀的工业生产可能涉及类似的合成路线,但规模更大。 使用机械化学技术,例如高速振动研磨,由于其效率和减少的环境影响而可能具有优势 。 此外,工艺验证和质量保证对于确保最终产品的均匀分布和一致性至关重要 .
化学反应分析
反应类型
(2E)-2,3-二脱羟基阿托伐他汀可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰化合物中存在的官能团。
取代: 取代反应可以引入新的官能团或取代现有的官能团。
常用试剂和条件
这些反应中常用的试剂包括碘化钠、丙酮和各种催化剂,如三氟甲磺酸镱和硝酸银 。 反应条件通常涉及室温或略微升高的温度,具体取决于正在进行的特定反应 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化反应可以生成氧化衍生物,而取代反应可以生成具有不同官能团的化合物 .
科学研究应用
(2E)-2,3-二脱羟基阿托伐他汀具有多种科学研究应用,包括:
化学: 该化合物可用作模型分子来研究各种化学反应和机理。
生物学: 它可用于研究他汀类药物衍生物对细胞过程的生物学效应。
医学: 对 (2E)-2,3-二脱羟基阿托伐他汀的研究可以为开发具有改善的功效和安全性特征的新型降脂剂提供见解。
作用机制
(2E)-2,3-二脱羟基阿托伐他汀的作用机制与阿托伐他汀相似。 它作为酶 HMG-CoA 还原酶的竞争性抑制剂发挥作用,该酶催化 HMG-CoA 转化为甲羟戊酸,这是胆固醇生物合成的关键步骤 。 通过抑制该酶,该化合物减少了肝脏中胆固醇的生成,从而导致血液中血脂水平降低 .
相似化合物的比较
类似化合物
瑞舒伐他汀: 另一种作用机制相似但化学结构不同的他汀类药物.
辛伐他汀: 一种侧链结构不同的他汀类药物,导致其药代动力学特性发生变化.
洛伐他汀: 最早的他汀类药物之一,具有独特的内酯环结构.
独特性
(2E)-2,3-二脱羟基阿托伐他汀的独特之处在于去除了 2 位和 3 位的羟基,这可能导致其与其他他汀类药物相比具有不同的化学和生物学特性。 这种修饰可能会导致其功效、安全性
属性
分子式 |
C33H33FN2O4 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
(E)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+ |
InChI 键 |
MBPXXTUUUBBIRF-OQLLNIDSSA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CCC(C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















